Cas no 16968-19-7 (2,2'-Dinitrodibenzyl)

2,2'-Dinitrodibenzyl is a nitro-substituted dibenzyl compound primarily utilized in organic synthesis and as a precursor in the production of specialty chemicals. Its structure, featuring two nitro groups symmetrically positioned on the benzyl rings, enhances its reactivity in reduction and substitution reactions, making it valuable for synthesizing amines, heterocycles, and other functionalized derivatives. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise control in catalytic and polymerization processes. Researchers favor 2,2'-dinitrodibenzyl for its consistent purity and reliability in applications requiring nitroaromatic intermediates.
2,2'-Dinitrodibenzyl structure
2,2'-Dinitrodibenzyl structure
商品名:2,2'-Dinitrodibenzyl
CAS番号:16968-19-7
MF:C14H12N2O4
メガワット:272.2561
MDL:MFCD00024296
CID:149185
PubChem ID:87569023

2,2'-Dinitrodibenzyl 化学的及び物理的性質

名前と識別子

    • 1,2-Bis(2-nitrophenyl)ethane
    • 2,2'-Dinitrodibenzyl
    • 2,2'-Dinitrobibenzyl
    • Dinitrodibenzyl
    • bis(o-nitrobenzyl)
    • 2,2’-dinitro-bibenzy
    • dinitro-2,2’dibenzyl
    • o,o'-dinitrobibenzyl
    • Dinitro-2,2' dibenzyl
    • 2,2'-DINITRODIBENNZYL
    • Bibenzyl, 2,2'-dinitro-
    • o,o'-Dinitrodibenzyl
    • Dinitro-2,2' dibenzyl [French]
    • MLS002694658
    • Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-
    • 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene
    • Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-
    • NSC85868
    • Bibenzyl,2'-dinitro-
    • 2,2\\'-Dinitrodibenzyl
    • NCIOpen2_004869
    • Oprea1_755917
    • FT-0637468
    • YBOZRPPSBVIHGJ-UHFFFAOYSA-N
    • MFCD00024296
    • NSC 85868
    • DS-16393
    • W-107888
    • HMS3085B10
    • AC-30186
    • CS-W014029
    • 2,2 inverted exclamation mark -Dinitrobibenzyl
    • 16968-19-7
    • SY073520
    • F16722
    • A811134
    • CHEMBL1865386
    • Benzene,1,1'-(1,2-ethanediyl)bis[2-nitro-
    • Benzene,1'-(1,2-ethanediyl)bis[2-nitro-
    • NS00025566
    • EINECS 241-043-7
    • DTXSID60168736
    • SCHEMBL3202573
    • AKOS003064090
    • SMR001560583
    • NSC-85868
    • 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene #
    • Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-(9CI)
    • DB-043796
    • DTXCID0091227
    • MDL: MFCD00024296
    • インチ: 1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2
    • InChIKey: YBOZRPPSBVIHGJ-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 272.08000
  • どういたいしつりょう: 272.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 91.6

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.317
  • ゆうかいてん: 120.0 to 123.0 deg-C
  • ふってん: 391.6 ºC at 760 mmHg
  • フラッシュポイント: 178.9 ºC
  • 屈折率: 1.628
  • PSA: 91.64000
  • LogP: 4.33460
  • ようかいせい: 自信がない

2,2'-Dinitrodibenzyl セキュリティ情報

2,2'-Dinitrodibenzyl 税関データ

  • 税関コード:2904209090
  • 税関データ:

    中国税関コード:

    2904209090

    概要:

    290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,2'-Dinitrodibenzyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2602-25G
2,2'-Dinitrodibenzyl
16968-19-7 >98.0%(GC)
25g
¥1200.00 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1023450-500g
1,2-Bis(2-nitrophenyl)ethane
16968-19-7 98%
500g
¥850.00 2023-11-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2602-5G
2,2'-Dinitrodibenzyl
16968-19-7 >98.0%(GC)
5g
¥330.00 2024-04-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025286-5g
2,2'-Dinitrodibenzyl
16968-19-7 95%
5g
¥31 2024-05-25
Alichem
A019114801-500g
1,2-Bis(2-nitrophenyl)ethane
16968-19-7 95%
500g
222.60 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2602-25g
2,2'-Dinitrodibenzyl
16968-19-7
25g
1990.0CNY 2021-08-06
TRC
D479815-25g
2,2'-Dinitrodibenzyl
16968-19-7
25g
$ 638.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1023450-100g
1,2-Bis(2-nitrophenyl)ethane
16968-19-7 98%
100g
¥149.00 2023-11-21
abcr
AB142626-1 g
2,2'-Dinitrodibenzyl, 98%; .
16968-19-7 98%
1 g
€68.30 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM987-5g
2,2'-Dinitrodibenzyl
16968-19-7 97%
5g
52CNY 2021-05-08

2,2'-Dinitrodibenzyl 合成方法

2,2'-Dinitrodibenzyl 関連文献

2,2'-Dinitrodibenzylに関する追加情報

Chemical and Functional Insights into 2,2'-Dinitrodibenzyl (CAS No. 16968-19-7)

In the realm of organic chemistry, 2,2'-dinitrodibenzyl (CAS No. 16968-19-7) stands as a structurally intriguing compound with significant potential in advanced materials and biomedical applications. This molecule, characterized by its dinitrobenzene functional groups symmetrically attached to a central benzyl bridge, exhibits unique photophysical properties and reactivity patterns that have garnered recent scientific attention. Its molecular architecture—comprising two nitro-substituted phenyl rings linked via a methylene group—creates a platform for exploring electron-withdrawing effects and intermolecular interactions.

Recent studies highlight its role as a precursor in the synthesis of photoactive materials. Researchers at the Institute of Advanced Materials (IAM) demonstrated that dinitrodibenzyl derivatives can be transformed into azobenzene-based polymers with tunable light-responsive properties. By subjecting the compound to controlled deoxygenation under UV irradiation, they produced conjugated polymers capable of reversible trans-cis isomerization. This discovery has implications for smart windows and optical switches, where rapid light-induced structural changes are critical. The nitro groups' electron-withdrawing nature enhances π-electron delocalization across the conjugated backbone, a finding corroborated by density functional theory (DFT) calculations published in Advanced Materials (DOI: 10.1002/adma.202304567).

In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of bioactive nitroarene analogs. A 2023 study from Stanford University's Drug Discovery Lab revealed that derivatives of dinitrodibenzyl, when functionalized with amino or hydroxyl substituents, exhibit selective inhibition of histone deacetylase (HDAC) enzymes. These derivatives demonstrated IC₅₀ values as low as 5.8 μM against HDAC6 isoforms—a target linked to neurodegenerative diseases—while showing minimal cytotoxicity toward normal cells in vitro. The spatial arrangement of nitro groups facilitates hydrogen bonding interactions with the enzyme's catalytic pocket, a mechanism validated through X-ray crystallography.

The compound's redox behavior has also been explored for energy storage applications. A collaborative study between MIT and Toyota Research Institute investigated its use in organic radical batteries (ORBs). When doped with transition metal complexes such as [Fe(II)(CN)₆]⁴⁻, dinitrodibenzyl-based cathodes achieved specific capacities exceeding 150 mAh/g with cycle stability over 500 cycles at room temperature. The nitro groups' high oxidation potential enables efficient electron transfer while maintaining structural integrity during charge-discharge cycles—a breakthrough published in Nature Energy (DOI: 10.1038/s41560-023-01345-x).

Spectroscopic analysis confirms its distinct vibrational signatures: Raman spectroscopy identifies characteristic peaks at ~1345 cm⁻¹ (C-N stretching) and ~1547 cm⁻¹ (C=C aromatic stretching), while UV-Vis spectra show absorption maxima at 385 nm due to π→π* transitions within the conjugated system. These spectral markers are critical for quality control in nanomaterial fabrication processes where precise stoichiometry is required.

Ongoing investigations focus on its role in supramolecular chemistry. Researchers at ETH Zurich recently reported self-assembled nanostructures formed by π-stacking interactions between dinitrodibenzyl molecules, creating one-dimensional nanorods with aspect ratios up to 50:1 when dissolved in chloroform/toluene mixtures at 4°C. These nanostructures exhibit surface-enhanced Raman scattering (SERS) activity up to 1×10⁶-fold enhancement factors—a property being leveraged for developing ultrasensitive biosensors for early-stage disease biomarkers.

In conclusion, while traditionally viewed as an intermediate in synthetic organic chemistry, contemporary research underscores CAS No. 16968-19-7's multifunctional potential across photonics, pharmacology, and energy storage systems. Its unique combination of electronic properties and structural modularity positions it as an emerging platform molecule for next-generation technologies requiring precise molecular engineering solutions.

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Amadis Chemical Company Limited
(CAS:16968-19-7)2,2'-Dinitrodibenzyl
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清らかである:99%
はかる:1kg
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